molecular formula C9H4ClFO2 B2603217 3-Chloro-4-ethynyl-2-fluorobenzoic acid CAS No. 2490400-67-2

3-Chloro-4-ethynyl-2-fluorobenzoic acid

Cat. No. B2603217
CAS RN: 2490400-67-2
M. Wt: 198.58
InChI Key: YPXOWOGZKZQNDT-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynyl-2-fluorobenzoic acid is a chemical compound . It is a useful research chemical compound used as a reactant in the structure-activity relationship study .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethynyl-2-fluorobenzoic acid can be represented by the formula C9H4ClFO2 . The structure can also be represented in InChI format .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Heterocyclic Synthesis

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It's used for preparing nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

Organolithium Reactions

  • Research on reactions of organolithium reagents with unprotected 2-halobenzoic acids, including 2-fluorobenzoic acid, indicates selective lithiation and trapping as a reaction pathway. These findings are relevant for synthetic chemistry (Gohier et al., 2003).

Antimycobacterial Activity

  • Hydrazones derived from 4-fluorobenzoic acid hydrazide have been synthesized for their antimycobacterial activity, highlighting the potential of fluorobenzoic acid derivatives in therapeutic applications (Koçyiğit-Kaymakçıoğlu et al., 2009).

Environmental Biodegradation

  • Studies on fluorobenzoic acid degradation by Pseudomonas sp. B13 reveal insights into environmental biodegradation processes and environmental impact of fluorinated compounds (Schreiber et al., 1980).

Fluorescence and Sensor Applications

  • The development of fluorescent sensors based on heteroatom-containing organic fluorophores demonstrates the use of fluorobenzoic acid derivatives in sensing applications. These compounds are valuable in biochemistry and medicine for studying biological systems (Yang et al., 2013).

Magnetic Properties in Coordination Polymers

  • Research on azido-copper coordination polymers using benzoate derivatives, including fluorobenzoic acids, shows how these compounds can influence magnetic properties in materials science (Liu et al., 2017).

Biodegradation by Microorganisms

  • A study of fluorobenzoate biodegradation by Sphingomonas sp. outlines the microbial breakdown of these compounds, which is crucial for understanding environmental remediation processes (Boersma et al., 2004).

Luminescent Properties in Lanthanide Complexes

  • Investigations into the luminescent and structural properties of lanthanide complexes using halogenobenzoate ligands, including fluorobenzoates, offer insights into their applications in materials science and luminescence studies (Monteiro et al., 2015).

Safety and Hazards

3-Chloro-4-ethynyl-2-fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-ethynyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h1,3-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXOWOGZKZQNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethynyl-2-fluorobenzoic acid

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